molecular formula C17H18ClN5O B6717503 N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide

N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide

Cat. No.: B6717503
M. Wt: 343.8 g/mol
InChI Key: MWSYDWIVWLMMKN-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring system, which is known for its diverse biological activities and chemical reactivity.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c1-11(2)16-13(21-17(24)15-8-9-19-22(15)3)10-20-23(16)14-7-5-4-6-12(14)18/h4-11H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSYDWIVWLMMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC=CC=C2Cl)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) under reflux in 1-propanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Its combination of a pyrazole ring with a chlorophenyl group and a carboxamide moiety makes it a versatile compound for various applications.

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